

Ethyl 5-methyl-1H-indazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 5-methyl-1H-indazole-3-carboxylate

Cat. No.: B1602036

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **Ethyl 5-methyl-1H-indazole-3-carboxylate**

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.^[1] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^[1]

Within this important class of molecules, **Ethyl 5-methyl-1H-indazole-3-carboxylate** (CAS No: 1908-01-6) serves as a pivotal starting material and synthetic intermediate.^{[2][3]} Its structure combines the biologically active indazole core with a reactive ester functional group at the 3-position and a methyl group at the 5-position, which can influence molecular interactions and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the landscape of modern drug discovery.

PART 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.

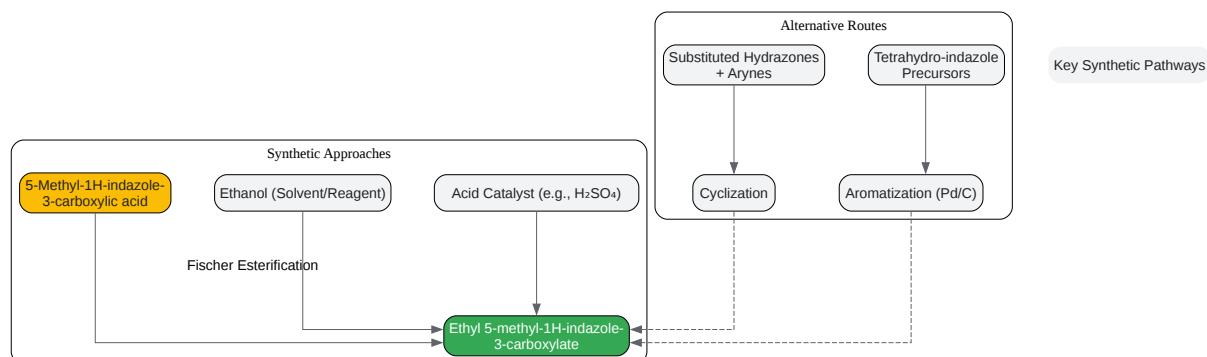
Physicochemical Properties

The physical characteristics of **Ethyl 5-methyl-1H-indazole-3-carboxylate** define its handling, storage, and behavior in various solvent systems.

Property	Value	Source(s)
CAS Number	1908-01-6	[2][3][4]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[2][4]
Molecular Weight	204.23 g/mol	[2][4]
Appearance	Solid (form may vary)	(Parent Acid)
Melting Point	Data not consistently available; parent acid melts at 285-290 °C.	N/A
Boiling Point	Predicted: ~326.5 °C	[5] (N-methyl isomer)
Purity	Typically ≥97%	[4]

Spectroscopic Signature

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for **Ethyl 5-methyl-1H-indazole-3-carboxylate**, inferred from foundational principles and data on analogous structures.[6][7][8]


Technique	Expected Signature
¹ H NMR	~13.0-14.0 ppm (s, 1H): Labile N-H proton of the indazole ring. ~7.0-8.2 ppm (m, 3H): Protons on the benzene ring. ~4.4-4.6 ppm (q, 2H): Methylene (-CH ₂ -) protons of the ethyl ester. ~2.4-2.5 ppm (s, 3H): Methyl (-CH ₃) protons at the 5-position. ~1.4-1.5 ppm (t, 3H): Methyl (-CH ₃) protons of the ethyl ester.
¹³ C NMR	~162-164 ppm: Carbonyl carbon (C=O) of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic carbons of the benzene ring. ~61-62 ppm: Methylene carbon (-CH ₂ -) of the ethyl ester. ~21-22 ppm: Methyl carbon (-CH ₃) at the 5-position. ~14-15 ppm: Methyl carbon (-CH ₃) of the ethyl ester.
IR (Infrared)	~3300-3100 cm ⁻¹ : N-H stretching vibration. ~3000-2900 cm ⁻¹ : C-H stretching (aromatic and aliphatic). ~1720-1700 cm ⁻¹ : C=O stretching of the ester. ~1620-1450 cm ⁻¹ : C=C and C=N stretching of the aromatic rings.
Mass Spec (MS)	m/z ~204.09: Molecular ion peak [M] ⁺ . Fragmentation: Loss of the ethoxy group (-OC ₂ H ₅) to give a fragment around m/z 159.

PART 2: Synthesis and Derivatization Strategies

The utility of **Ethyl 5-methyl-1H-indazole-3-carboxylate** is intrinsically linked to its synthesis and its capacity for further chemical transformation.

Core Synthesis Pathways

The synthesis of the indazole-3-carboxylate core can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale.

[Click to download full resolution via product page](#)

Caption: Overview of primary and alternative synthetic routes.

One of the most direct methods is the Fischer esterification of the parent carboxylic acid.

Protocol: Synthesis via Fischer Esterification This protocol is adapted from general esterification procedures for indazole carboxylic acids.[9][10]

- Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).
- Reagents: Add a sufficient volume of absolute ethanol to fully dissolve or suspend the starting material (e.g., 10 mL per gram).

- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or methanesulfonic acid (typically 2-5 mol%).[\[10\]](#)
- **Reaction:** Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate ($NaHCO_3$) to neutralize the acid catalyst.
- **Extraction:** A precipitate of the product should form. If not, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate ($EtOAc$).
- **Purification:** Collect the solid product by filtration or concentrate the combined organic extracts under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

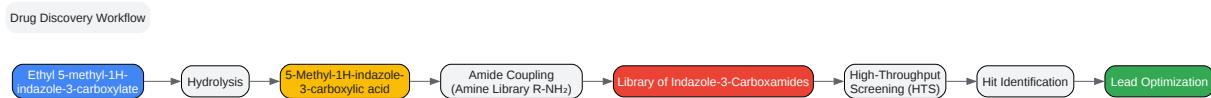
Reactivity and Key Derivatizations

The true power of this molecule lies in its potential for derivatization, enabling the creation of large compound libraries for drug discovery.

[Click to download full resolution via product page](#)

Caption: Major sites of reactivity for chemical modification.

- **N1-Alkylation/Acylation:** The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH), followed by reaction with an alkyl or acyl halide. This is a common strategy for introducing diverse side chains.^[11] Studies have shown that N1-acylated derivatives exhibit potent anti-arhythmic effects.^[12]
- **Ester Hydrolysis:** The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/THF mixture) to yield the corresponding 5-methyl-1H-indazole-3-carboxylic acid. This acid is a crucial intermediate for amide coupling reactions.
- **Amidation:** The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines to form amides. Standard coupling reagents like EDC/HOBt or HATU are effective for this transformation.^{[9][13]} This is one of the most powerful methods for generating molecular diversity from the indazole scaffold.


Protocol: Synthesis of an Indazole-3-Carboxamide Derivative This is a general procedure for amide bond formation from the corresponding carboxylic acid.^[13]

- Activation: Dissolve 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).
- Coupling Agents: Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBT (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
- Base: Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).
- Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.
- Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.
- Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Purification: Collect the solid by filtration, wash with water, and dry. The crude amide can be purified by column chromatography or recrystallization.

PART 3: Applications in Medicinal Chemistry

The indazole core is a validated pharmacophore, and **Ethyl 5-methyl-1H-indazole-3-carboxylate** is a key player in accessing this chemical space. It serves as a foundational building block for synthesizing compounds aimed at various therapeutic targets.[14][15]

The general workflow in a drug discovery program often involves using this core to generate a library of diverse analogs for screening.

[Click to download full resolution via product page](#)

Caption: Role as a building block in a typical drug discovery cascade.

- Anti-inflammatory Agents: As mentioned, N1-substituted derivatives have been investigated for anti-arthritis properties, suggesting a role in modulating inflammatory pathways.[12]
- Oncology: The indazole scaffold is present in numerous kinase inhibitors used in cancer therapy, such as Pazopanib.[1] **Ethyl 5-methyl-1H-indazole-3-carboxylate** provides a versatile platform for creating novel compounds targeting protein kinases.
- Synthetic Cannabinoids: The direct alkylation of indazole-3-carboxylic acids is a known method for preparing certain classes of synthetic cannabinoids, highlighting the molecule's relevance in both pharmaceutical and forensic chemistry.[11]

Safety and Handling

While specific safety data for this exact compound is limited, related indazole carboxylic acids are classified with the GHS07 pictogram, indicating potential for skin and eye irritation.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 5-methyl-1H-indazole-3-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for the synthesis of novel, biologically active molecules. For researchers and drug development professionals, a thorough understanding of this scaffold's chemistry is essential for unlocking its full potential in the ongoing quest for new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1908-01-6 | Ethyl 5-methyl-1H-indazole-3-carboxylate - Moldb [moldb.com]
- 5. ETHYL 1-METHYL-1H-INDAZOLE-3-CARBOXYLATE CAS#: 220488-05-1 [amp.chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR [m.chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. prepchem.com [prepchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmacemica.com [derpharmacemica.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- To cite this document: BenchChem. [Ethyl 5-methyl-1H-indazole-3-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602036#ethyl-5-methyl-1h-indazole-3-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com